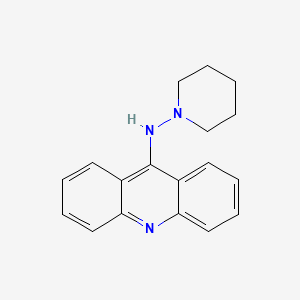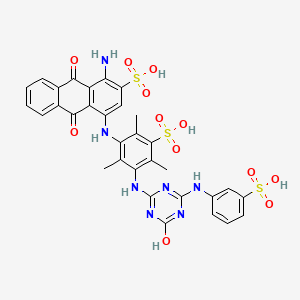
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, characterized by the presence of a fluoro and methyl group on the pyridine ring, and an ethanone group attached to the third carbon.
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylpyridine.
Reaction Conditions: The key step involves the acylation of 2-fluoro-4-methylpyridine using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The fluoro group can be substituted by nucleophiles in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The fluoro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone can be compared with other similar compounds such as:
2-Fluoro-4-methylpyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Chloro-4-methylpyridin-3-yl)ethanone: The chloro group can lead to different reactivity and biological activity compared to the fluoro group.
1-(2-Fluoro-4-methylphenyl)ethanone: The phenyl ring instead of the pyridine ring alters the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
1-(2-fluoro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |
Clave InChI |
JJXKMSYRYSZUPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



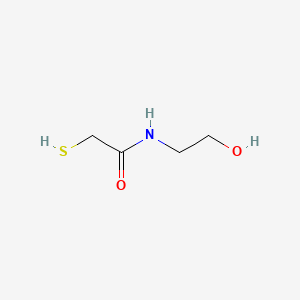

![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)
![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)
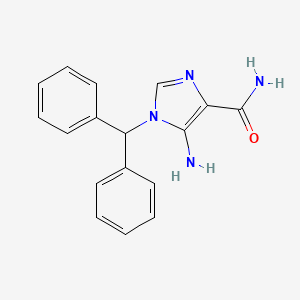

![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
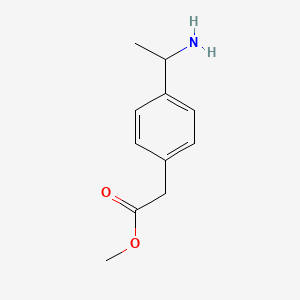


![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
